![molecular formula C16H13N3O3S B6498439 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide CAS No. 946284-97-5](/img/structure/B6498439.png)
4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide
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Overview
Description
4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide is a complex organic compound that features a thiophene ring, an oxazole ring, and a benzamide moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of heterocyclic rings like thiophene and oxazole imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes and receptors involved in cellular signaling .
Mode of Action
It’s known that similar compounds, such as thiazole derivatives, can interact with their targets through various mechanisms, including inhibition or activation of enzymatic activity, modulation of receptor signaling, and interference with cellular processes .
Biochemical Pathways
Thiazole derivatives, which share structural similarities with this compound, have been found to impact a variety of biochemical pathways, including those involved in cellular metabolism, signal transduction, and gene expression .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as molecular structure, solubility, and the presence of functional groups .
Result of Action
Thiazole derivatives, which share structural similarities with this compound, have been found to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a condensation reaction involving thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions.
Acetamido Group Addition: The acetamido group can be added via an acylation reaction using acetic anhydride and an appropriate amine.
Benzamide Formation: The final step involves the formation of the benzamide moiety through a condensation reaction between the amine and benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.
Amines: Formed from the reduction of the oxazole ring.
Substituted Benzamides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. The presence of heterocyclic rings like thiophene and oxazole makes it a candidate for screening against various biological targets, including enzymes and receptors .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing thiophene and oxazole rings have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with enhanced performance .
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)aniline: Contains a thiophene ring and an aniline moiety.
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine: Contains thiophene and oxadiazole rings.
2,4-Disubstituted Thiazoles: Contains thiazole rings with various substituents.
Uniqueness
4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide is unique due to the combination of thiophene, oxazole, and benzamide moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c17-16(21)10-3-5-11(6-4-10)18-15(20)9-12-8-13(22-19-12)14-2-1-7-23-14/h1-8H,9H2,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHDRIZHYWCNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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